molecular formula C13H18N4O3S B2365321 (1-(methylsulfonyl)piperidin-4-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448123-88-3

(1-(methylsulfonyl)piperidin-4-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No. B2365321
CAS RN: 1448123-88-3
M. Wt: 310.37
InChI Key: NHSUKENHLPLLDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(methylsulfonyl)piperidin-4-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Scientific Research Applications

Metabolism and Pharmacokinetics

Research on dipeptidyl peptidase IV inhibitors, compounds structurally related to the one mentioned, highlights their metabolism, excretion, and pharmacokinetics. For example, studies on PF-00734200, a dipeptidyl peptidase IV inhibitor, detail its absorption, metabolism (primarily via hydroxylation and N-dealkylation), and excretion in rats, dogs, and humans. This research is critical for understanding the drug's behavior in the body and its potential as a treatment for type 2 diabetes (Sharma et al., 2012).

Molecular Interactions

Studies on molecular interactions involving structurally related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), provide insights into how these compounds bind to receptors. This research contributes to the understanding of the compound's pharmacological effects and its potential therapeutic applications (Shim et al., 2002).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds with similar functional groups, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, are essential for understanding the chemical properties and potential applications of these molecules. X-ray crystallography and spectroscopic techniques are used to elucidate their structure, providing a foundation for further chemical and pharmacological research (Girish et al., 2008).

Biological Activities

Investigations into the biological activities of structurally related compounds, such as their antimicrobial properties, are crucial for identifying potential therapeutic uses. For instance, 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives have shown promising antimicrobial activity against pathogenic bacteria and fungi, indicating their potential as antimicrobial agents (Mallesha et al., 2014).

Chemical Modification and Drug Development

Research into the chemical modification and potential drug development of compounds with similar structures includes exploring their efficacy as enzyme inhibitors or receptor agonists. For example, certain pyrimidine derivatives have been identified as potent aldosterone synthase inhibitors, highlighting their potential in treating conditions related to aldosterone excess (Meguro et al., 2017).

properties

IUPAC Name

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(1-methylsulfonylpiperidin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c1-21(19,20)17-4-2-10(3-5-17)13(18)16-7-11-6-14-9-15-12(11)8-16/h6,9-10H,2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSUKENHLPLLDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CC3=CN=CN=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(methylsulfonyl)piperidin-4-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

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